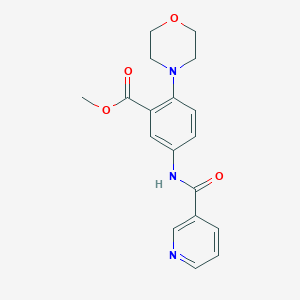

![molecular formula C18H21N3O2 B509547 {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine CAS No. 262376-00-1](/img/structure/B509547.png)

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

{4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine is a compound that has been used in the synthesis of various derivatives with potential biological activities . The compound has a molecular weight of 321.38 .

Molecular Structure Analysis

The molecular structure ofThis compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a benzoyl group . The compound’s InChI code is 1S/C19H21N5O2/c1-26-18-8-6-16(7-9-18)23-12-10-22(11-13-23)15-2-4-17(5-3-15)24-14-20-21-19(24)25/h2-9,14H,10-13H2,1H3,(H,21,25) .

科学的研究の応用

Dopamine D2 Receptor Modulation

Recent Advances in Dopamine D2 Receptor Ligands : Dopamine plays a crucial role in the central and peripheral nervous systems by activating dopamine receptors, which are part of the G protein-coupled receptor family. Ligands with high affinity for D2Rs, such as 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenylamine and its analogs, are used in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, depression, and anxiety. This compound exemplifies the typical pharmacophore with high D2R affinity, characterized by an aromatic moiety, cyclic amine, central linker, and a lipophilic fragment. Studies have shown that certain moieties and atom chains are critical for maintaining high D2R affinity, suggesting that slight modifications in the structure could significantly impact therapeutic potential and specificity (Jůza et al., 2022).

Contributions to Pharmacophoric Groups in Antipsychotic Agents

Synthesis and Evaluation of Ligands for D2-like Receptors : Arylcycloalkylamines, exemplified by compounds like 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenylamine, constitute critical pharmacophoric groups in several antipsychotic agents. This compound and its derivatives highlight the importance of arylalkyl substituents in improving the potency and selectivity of binding affinity at D2-like receptors. The composite structure, including specific pharmacophoric groups, plays a significant role in the selectivity and potency of synthesized agents at these receptors, suggesting a broad potential for designing new therapeutic agents based on these core structures (Sikazwe et al., 2009).

Minor Groove Binder Analogs

DNA Minor Groove Binder Hoechst 33258 and Its Analogues : The synthetic dye Hoechst 33258 and its analogs, including compounds structurally related to 4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenylamine, bind strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds are used extensively as fluorescent DNA stains in cell biology for chromosome and nuclear staining, among other applications. The review of literature on these compounds suggests a potential for the development of new drugs with improved binding specificity and reduced toxicity, providing a starting point for rational drug design (Issar & Kakkar, 2013).

将来の方向性

The future directions for {4-[4-(4-Methoxybenzoyl)piperazin-1-yl]phenyl}amine and its derivatives could involve further exploration of their potential biological activities. For instance, related compounds have been studied for their inhibitory effects on acetylcholinesterase , suggesting potential applications in the treatment of conditions like Alzheimer’s disease.

特性

IUPAC Name |

[4-(4-aminophenyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-17-8-2-14(3-9-17)18(22)21-12-10-20(11-13-21)16-6-4-15(19)5-7-16/h2-9H,10-13,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPVSPUUJHKEKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301189779 |

Source

|

| Record name | [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262376-00-1 |

Source

|

| Record name | [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262376-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(4-Aminophenyl)-1-piperazinyl](4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301189779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509470.png)

![Methyl 3-[(4-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509475.png)

![Methyl 4-(4-methylpiperazin-1-yl)-3-[(2-phenylacetyl)amino]benzoate](/img/structure/B509478.png)

![Methyl 3-[(3-chloro-4-methoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509480.png)

![Methyl 3-[(3-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509481.png)

![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509483.png)

![Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509485.png)

![Methyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509488.png)

![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509491.png)

![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)

![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509561.png)